molecular formula C18H19N3O2S B2550649 N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide CAS No. 2320855-01-2

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2550649
CAS No.: 2320855-01-2
M. Wt: 341.43
InChI Key: PIEKYWASFCDVBQ-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyrazole ring, and a phenoxypropanamide moiety. Compounds containing thiophene and pyrazole rings are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide typically involves multi-step reactions. One common approach is the condensation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde with 2-phenoxypropanamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones .

Scientific Research Applications

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenoxypropanamide is unique due to its specific combination of thiophene, pyrazole, and phenoxypropanamide moieties. This unique structure may confer distinct biological activities and properties compared to other similar compounds .

Properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13(23-15-7-4-3-5-8-15)18(22)19-12-14-11-16(20-21(14)2)17-9-6-10-24-17/h3-11,13H,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEKYWASFCDVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NN1C)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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